molecular formula C15H20OS B1324869 Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone CAS No. 898780-71-7

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

Cat. No.: B1324869
CAS No.: 898780-71-7
M. Wt: 248.4 g/mol
InChI Key: FCCJHIMOZQSWLD-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is an organic compound with the molecular formula C15H20OS It is characterized by a cyclopentyl group attached to a ketone functional group, which is further connected to a 2-thiomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone typically involves the reaction of cyclopentanone with 2-(2-thiomethylphenyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The thiomethyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone can be compared with other similar compounds, such as:

    Cyclopentyl 2-(4-methylphenyl)ethyl ketone: Similar structure but with a methyl group instead of a thiomethyl group.

    Cyclopentyl 2-(2-methylphenyl)ethyl ketone: Similar structure but with a methyl group instead of a thiomethyl group.

    Cyclopentyl 2-(2-chlorophenyl)ethyl ketone: Similar structure but with a chlorine atom instead of a thiomethyl group.

The uniqueness of this compound lies in its thiomethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CPTK) is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, toxicity, and therapeutic applications, supported by relevant research findings and data tables.

  • IUPAC Name : Cyclopentyl[2-(methylsulfanyl)phenyl]methanone
  • Molecular Formula : C13H16OS
  • Molecular Weight : 220.34 g/mol
  • CAS Number : 898791-42-9

CPTK's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may modulate pathways involved in inflammation and cell signaling. For instance, studies suggest that CPTK can inhibit specific kinases involved in inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Anti-inflammatory Properties

CPTK has demonstrated significant anti-inflammatory effects in vitro. In a study examining its impact on tumor necrosis factor-alpha (TNF-α) production, CPTK reduced TNF-α levels in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity and Antitumor Activity

Preliminary studies have indicated that CPTK exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promise in inhibiting the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Toxicity Profile

The toxicity assessment of CPTK reveals a low order of acute toxicity. In repeated dose studies, no significant adverse effects were observed at concentrations typically used in laboratory settings. Moreover, genotoxicity tests indicated no mutagenic effects in bacterial and mammalian cell assays .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced TNF-α production
CytotoxicityInduced apoptosis in cancer cells
GenotoxicityNo mutagenic effects

Case Studies

  • Case Study on Inflammation :
    A study conducted on the effects of CPTK on LPS-stimulated macrophages showed a significant decrease in pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for inflammatory diseases.
  • Case Study on Cancer :
    In vitro experiments indicated that CPTK significantly inhibited the growth of MDA-MB-231 breast cancer cells, with further analysis revealing that it triggered apoptotic pathways through caspase activation.

Properties

IUPAC Name

1-cyclopentyl-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20OS/c1-17-15-9-5-4-8-13(15)10-11-14(16)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCJHIMOZQSWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644355
Record name 1-Cyclopentyl-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-71-7
Record name 1-Cyclopentyl-3-[2-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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